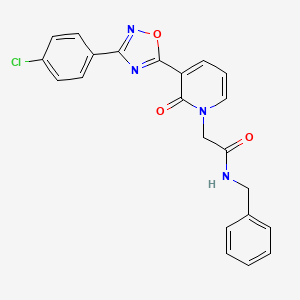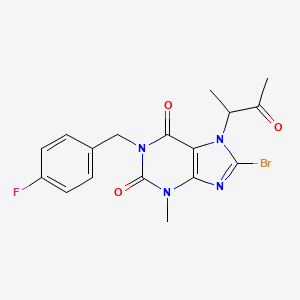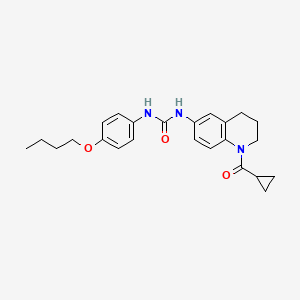
N-benzyl-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, it likely involves several steps, each introducing a different functional group. The benzyl group could be introduced through a Friedel-Crafts alkylation, the oxadiazole ring might be formed through a cyclization reaction, and the pyridinone ring could be synthesized through a condensation reaction. The acetamide group could be added in the final step through a reaction with acetic anhydride .Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The benzyl group is a phenyl ring attached to a methylene group, the oxadiazole is a five-membered ring containing three nitrogen atoms and two oxygen atoms, and the pyridinone is a six-membered ring containing one nitrogen atom and a carbonyl group. The acetamide group consists of a carbonyl group attached to an amine .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The benzyl group might undergo electrophilic aromatic substitution, the oxadiazole ring might participate in nucleophilic substitution reactions, and the pyridinone could be involved in condensation reactions. The acetamide group could undergo hydrolysis to form an amine and acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would be determined by the presence of electron-rich or electron-poor sites .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
This compound has shown promise in the field of neurodegenerative disease research, particularly for Alzheimer’s disease (AD). It has been designed and synthesized based on the structural characteristics of acetylcholinesterase (AChE) dual-site inhibitors . The derivatives of this compound displayed stronger inhibitory activity against AChE and higher selectivity than butyrylcholine esterase (BuChE), indicating potential as a multifunctional agent for AD treatment .
Amyloid Aggregation Inhibition
One of the pathological hallmarks of Alzheimer’s disease is the aggregation of beta-amyloid peptides. The compound has been evaluated for its ability to inhibit self-mediated Aβ (1–42) aggregation, which is crucial in the development of AD . This suggests its application in developing therapeutic strategies to prevent or slow down the progression of AD.
Antioxidant Properties
The compound has also been studied for its antioxidant properties, particularly its peroxyl radical absorbance activity . This indicates its potential use in research focused on oxidative stress-related conditions and its role in neuroprotection.
Neuroprotection
In cellular models, the compound has demonstrated significant protection of PC12 neurons against H2O2-induced cell death at low concentrations . This neuroprotective effect is essential for research into treatments for various neurodegenerative disorders.
Cytotoxicity Assessment
The cytotoxicity assay results for this compound have shown that low concentrations do not affect the viability of SH-SY5Y neurons . This is important for evaluating the safety profile of potential therapeutic agents in neurodegenerative disease research.
Molecular Docking Studies
Molecular docking studies have revealed that the compound targets both the peripheral anionic site (PAS) and catalytic active site (CAS) of AChE . This dual-site targeting is significant for the development of more effective AChE inhibitors, which are a class of drugs used in the symptomatic treatment of Alzheimer’s disease.
Zukünftige Richtungen
The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could be of interest in the field of medicinal chemistry for the development of new drugs. Further studies would be needed to explore its properties and potential uses .
Eigenschaften
IUPAC Name |
N-benzyl-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c23-17-10-8-16(9-11-17)20-25-21(30-26-20)18-7-4-12-27(22(18)29)14-19(28)24-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMVEFRSIBGKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2850817.png)



![Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride](/img/structure/B2850822.png)
![(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B2850824.png)
![1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2850827.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2850828.png)
![N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2850830.png)
![(Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide](/img/structure/B2850831.png)
![N-[4-Methyl-5-[[5-(3-methylbutyl)-1,3,4-thiadiazol-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2850832.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2850837.png)